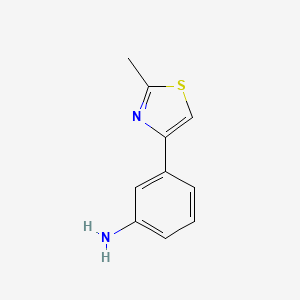

3-(2-Methyl-1,3-thiazol-4-yl)aniline

Overview

Description

The compound "3-(2-Methyl-1,3-thiazol-4-yl)aniline" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular compound is characterized by the presence of an aniline group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various chemical reactions. In the case of 5-acetyl-4-methyl-2-(substituted anilino)thiazole, the process begins with the refluxing of substituted aniline with aqueous HCl and NH_4SCN to yield substituted phenylthiourea. This intermediate then reacts with 3-bromo-2,4-pentanedione in acetone to form the thiazolone compound with moderate yields ranging from 61.0% to 69.1% . Another related compound, 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, is synthesized through the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone . These methods demonstrate the versatility in the synthesis of thiazole derivatives, which can be tailored to produce a wide range of compounds with varying substituents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial in determining their biological activity. For instance, the crystal structure of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was determined to be monoclinic with specific cell dimensions, and the compound was found to crystallize in the space group P21/c . The detailed molecular structure is essential for understanding the interaction of these compounds with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions that are central to their biological activity. The study of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors involved the optimization of their potency through structure-guided design and structure-activity relationship (SAR) analysis . These compounds act as ATP-antagonistic inhibitors, and their biochemical SARs are rationalized through X-ray crystallography of the analogues in complex with CDK2 . This analysis is indicative of the complex chemical interactions that thiazole derivatives can engage in within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystallographic data of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole provides insights into its density and molecular geometry, which can affect its reactivity and interaction with other molecules . These properties are important for the practical application of thiazole derivatives in pharmaceuticals, where solubility and stability can impact the efficacy and shelf-life of the drug.

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of 5-acetyl-4-methyl-2-(substituted anilino)thiazole : This compound, an intermediate in chemical synthesis, is created through a multi-step process involving substituted aniline, aqueous HCl, NH₄SCN, and 2,4-pentanedione. Its structure was confirmed using IR and ¹H-NMR techniques (Lin Yan-fang, 2007).

- Creation of Benzothiazoles and Pyrimidines : Anilines are used to generate substituted 2-amino[2,1-b][1,3]benzothiazoles. These compounds, upon further reactions, yield various derivatives including 2-methyl-4-H-pyrimido[2,1-b][1,3]benzothiazoles, showing potential for varied biological applications (M. Chaitanya, G. Nagendrappa, V. Vaidya, 2010).

Biological and Pharmacological Applications

- Antihypertensive α-Blocking Agents : A study focused on synthesizing and testing compounds, including thiosemicarbazides and triazoles, for their antihypertensive α-blocking activities. These compounds demonstrated good efficacy and low toxicity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008).

- Antimycobacterial and Anticancer Activities : Novel heterocyclic azo dyes synthesized from aniline derivatives showed significant antimycobacterial activity against M. tuberculosis and inhibited the growth of various cancer cells (M.R. Maliyappa, J. Keshavayya, N.M. Mallikarjuna, I. Pushpavathi, 2020).

Advanced Material Applications

- Electroluminescent Properties : A study explored the synthesis and application of highly luminescent tetradentate bis-cyclometalated platinum complexes, with potential applications in organic light-emitting diode (OLED) technology (Dileep A. K. Vezzu, J. Deaton, James S. Jones, et al., 2010).

Mechanism of Action

- The primary targets of 3-(2-Methyl-1,3-thiazol-4-yl)aniline are not explicitly mentioned in the available literature. However, thiazoles, the class of compounds to which it belongs, have diverse biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .

- Thiazoles often act by modulating enzymes, receptors, or cellular processes. For example, some thiazoles inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHZPWZSSBCSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353062 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89250-34-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-thiazol-4-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)